molecular formula C16H23N5O4S B1676855 2-Methylthio-N-6-isopentenyladenosine CAS No. 20859-00-1

2-Methylthio-N-6-isopentenyladenosine

Cat. No. B1676855
CAS RN: 20859-00-1
M. Wt: 381.5 g/mol
InChI Key: VZQXUWKZDSEQRR-SDBHATRESA-N
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Description

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified base found at tRNA position 37, existing in both prokaryotes and eukaryotes . It is traditionally identified by separating and digesting each tRNA from total RNA using RNA mass spectrometry .


Synthesis Analysis

A new efficient route of i6A and ms2i6A synthesis has been proposed, which is especially useful for the preparation of i6A-containing oligoribonucleotides .


Molecular Structure Analysis

The molecular formula of 2-Methylthio-N6-isopentenyladenosine is C16H23N5O4S . It is a nucleoside analogue in which adenosine has been modified by substitution at C-2 by a methylthio (methylsulfanyl) group and at the 6-amino nitrogen by a Delta (2)-isopentenyl group .


Chemical Reactions Analysis

The modification of ms2i6A is conservative and may not exist in other RNAs . The chemoselectivity between the methylthio group and oxaziridine group allows ms2i6A to be bio-orthogonally tagged with an azide group without interference of canonical nucleotides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylthio-N6-isopentenyladenosine can be found in databases like PubChem . It is functionally related to adenosine .

Scientific Research Applications

Role in Mitochondrial tRNA Modifications

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a posttranscriptional modification found at position 37 of specific mammalian mitochondrial tRNAs. This modification plays a critical role in codon-anticodon interaction, contributing to accurate and efficient decoding in mitochondrial protein synthesis. Deficiencies in ms2 modifications can lead to impaired mitochondrial protein synthesis, which is associated with the development of myopathy in mice and mitochondrial diseases in humans. Therefore, the ms2 level in RNA can serve as an indicator of mitochondrial protein synthesis status (Wei & Tomizawa, 2016).

Synthesis and Stability in RNA Duplexes and Hairpins

ms2i6A is commonly found in modified adenosine nucleosides in tRNAs. It significantly influences codon-anticodon interactions and translation, though the full extent of its role is not completely understood. Chemical synthesis methods have been developed for oligoribonucleotides containing ms2i6A, enabling the exploration of its contributions to RNA structure and function. The modification's presence affects the thermodynamic stability of RNA duplexes and hairpins, which is important for understanding RNA interactions and stability (Kierzek & Kierzek, 2003).

Impact on Peptidyl-tRNA Release in Bacterial Cells

In Escherichia coli, a deficiency in ms2i6A in tRNA affects the patterns of peptidyl-tRNA accumulation. This finding supports the ribosome editor model, which links peptidyl-tRNA release to mistranslation events. Such studies reveal the significance of ms2i6A in the accuracy and efficiency of bacterial protein synthesis (Petrullo & Elseviers, 1986).

Contribution to Glioma-Initiating Cells Maintenance

In mammals, ms2i6A modification in mitochondrial tRNAs is crucial for efficient mitochondrial translation and energy metabolism. The CDK5RAP1 enzyme, which converts N6-isopentenyladenosine (i6A) to ms2i6A, is essential for maintaining glioma-initiating cell traits. This modification process is linked to the self-renewal capacity, undifferentiated state, and tumorigenic potential of these cells, highlighting its significance in cancer biology (Yamamoto et al., 2019).

Method for Determining 2-Methylthio-Cytokinin Derivatives

A sensitive and reliable method has been developed for determining 2-methylthio-cytokinin derivatives produced by phytopathogenic actinomycete Rhodococcus fascians. This method, involving high-performance liquid chromatography and mass spectrometry, is essential for studying plant biologists' understanding of the significance of these substances in plant-microbe interactions. Such analyses are critical for understanding the biochemical pathways involving ms2i6A and its role in plant biology (Tarkowski et al., 2010).

Methylthiotransferases in Bacillus subtilis

Studies on Bacillus subtilis have shown the presence of methylthiotransferases that modify tRNA with ms2i6A. Understanding these enzymes' functions provides insights into the biochemistry of tRNA modifications and their impact on bacterial physiology. Such research sheds light on the intricate mechanisms of RNA modification in prokaryotes (Anton et al., 2010).

Presence in Mammalian Tissues

In a study of Canis familiaris tissues, different profiles of cytokinins including ms2i6A were observed. This discovery indicates that mammalian cells, like plant cells, can synthesize and process a diverse set of cytokinins, expanding our understanding of the role of ms2i6A and similar compounds in mammalian biology (Seegobin et al., 2018).

In Vitro Anticancer Activity of Derivatives

Derivatives of ms2i6A have been synthesized and evaluated for their anticancer activity. Understanding the structure-activity relationship of these derivatives can contribute to the development of new therapeutic agents for treating cancer (Ottria et al., 2010).

Involvement in Radical S-Adenosylmethionine Enzymes

The involvement of ms2i6A in radical S-adenosylmethionine (SAM) enzymes is significant in human health and disease. These enzymes catalyze complex reactions, and aberrations in genes encoding proteins involved in ms2i6A biosynthesis can result in various diseases. Understanding these enzymes' biochemical characteristics is crucial for comprehending their roles in human health (Landgraf, McCarthy & Booker, 2016).

Future Directions

The development of a transcriptome-wide and single-base resolution method that enables absolute mapping of ms2i6A along with analysis of its distribution in different RNAs is a promising future direction . This could advance our understanding of the role of ms2i6A in RNA function regulation.

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQXUWKZDSEQRR-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943113
Record name N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthio-N-6-isopentenyladenosine

CAS RN

20859-00-1
Record name 2-Methylthio-N6-isopentenyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20859-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthio-N-6-isopentenyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylthio-N6-(delta2-isopentenyl)adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylthio-N-6-isopentenyladenosine
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Reactant of Route 5
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Reactant of Route 6
2-Methylthio-N-6-isopentenyladenosine

Citations

For This Compound
195
Citations
Z Fang, Z Lu, S Han, Y Zhou, W Yang… - Journal of the …, 2023 - ACS Publications
… 2-Methylthio-N 6 -isopentenyladenosine (ms 2 i 6 A), a hypermodified base found at tRNA position 37, exists in both prokaryotes and eukaryotes. ms 2 i 6 A is traditionally identified by …
Number of citations: 2 pubs.acs.org
M Fakruddin, FY Wei, S Emura, S Matsuda… - Nucleic acids …, 2017 - academic.oup.com
2-Methylthio-N 6 -isopentenyl modification of adenosine (ms 2 i 6 A) is an evolutionally conserved modification that is found in transfer RNAs (tRNAs). We have recently shown that …
Number of citations: 15 academic.oup.com
E Kierzek, R Kierzek - Nucleic acids research, 2003 - academic.oup.com
… in which a derivative of 2‐methylthio‐N 6 ‐isopentenyladenosine covalent linked to the … and it demonstrates that 2‐methylthio‐N 6 ‐isopentenyladenosine can be incorporated into …
Number of citations: 57 academic.oup.com
E Kierzek, R Kierzek - Nucleic acids research, 2003 - academic.oup.com
… Beside naturally modified adenosines such as N 6 ‐isopentenyladenosine (i 6 A), N 6 ‐methyladenosine (m 6 A), 2‐methylthio‐N 6 ‐isopentenyladenosine (ms 2 i 6 A) and 2‐methylthio…
Number of citations: 190 academic.oup.com
JM Durand, GR Björk, A Kuwae… - Journal of …, 1997 - Am Soc Microbiol
The virulence of the human pathogen Shigella flexneri is dependent on both chromosome- and large-virulence-plasmid-encoded genes. A kanamycin resistance cassette mutation in …
Number of citations: 103 journals.asm.org
RD Faulkner, M Uziel - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1971 - Elsevier
… 10 times faster than the 2-methylthio-N 6 -isopentenyladenosine, so the two modifications … when about 70 % of the 2-methylthio-N 6 -isopentenyladenosine is modified. We believe that …
Number of citations: 23 www.sciencedirect.com
T Sugiyama, H Tateba, T Hashizume - Agricultural and Biological …, 1980 - jstage.jst.go.jp
Deuterated cytokinins have been shown to be an useful internal standard for the qualitative and quantitative determination of endogenous cytokinins by mass spec trometry based on …
Number of citations: 3 www.jstage.jst.go.jp
E Kierzek, R Kierzek - Current Protocols in Nucleic Acid …, 2004 - Wiley Online Library
… containing naturally occurring modified nucleosides such as N 6 -isopentenyladenosine (i 6 A), N 6 -methyladenosine (m 6 A), 2-methylthio-N 6 -isopentenyladenosine (ms 2 i 6 A), and …
U Schweizer, S Bohleber, N Fradejas-Villar - RNA biology, 2017 - Taylor & Francis
… , Gm 2′O-methyl Guanosine, mcm 5 U 5-Methoxycarbonylmethyluridine, mcm 5 s 2 U 5-Methoxycarbonylmethyl-2-thiouridine, ms 2 i 6 A 2-Methylthio-N 6 -isopentenyladenosine, ms 2 …
Number of citations: 101 www.tandfonline.com
S Chimnaronk, F Forouhar, J Sakai, M Yao… - Biochemistry, 2009 - ACS Publications
… of the anticodon sequence (ie, read codon starting with U) are replaced by N 6 -isopentenyladenosine (i 6 A) or its hypermodified derivative 2-methylthio-N 6 -isopentenyladenosine (ms …
Number of citations: 47 pubs.acs.org

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